molecular formula C18H22N6O3 B10981124 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10981124
M. Wt: 370.4 g/mol
InChI Key: RAONEDUPXOSSSW-UHFFFAOYSA-N
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Description

N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazines and tetrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzoxazine ring through cyclization reactions.
  • Introduction of the tetrazole moiety via cycloaddition reactions.
  • Coupling of the benzoxazine and tetrazole intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE can be compared with other similar compounds, such as:

    Benzoxazine Derivatives: Compounds with similar benzoxazine structures but different substituents.

    Tetrazole Derivatives: Compounds with similar tetrazole structures but different substituents.

The uniqueness of N-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-2-[1-(1H-1,2,3,4-TETRAAZOL-1-YLMETHYL)CYCLOHEXYL]ACETAMIDE lies in its specific combination of benzoxazine and tetrazole moieties, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H22N6O3/c25-16(20-13-4-5-15-14(8-13)21-17(26)10-27-15)9-18(6-2-1-3-7-18)11-24-12-19-22-23-24/h4-5,8,12H,1-3,6-7,9-11H2,(H,20,25)(H,21,26)

InChI Key

RAONEDUPXOSSSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)OCC(=O)N3)CN4C=NN=N4

Origin of Product

United States

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